2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole
Description
Historical Development of Benzimidazole Research
Benzimidazole research originated in 1872 with Hoebrecker’s synthesis of dimethylbenzimidazole derivatives through condensation reactions. The discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a vitamin B12 component in 1960 marked a turning point, validating benzimidazoles as biologically relevant scaffolds. Subsequent breakthroughs included Merck Sharp & Dohme’s 1961 development of 2-(thiazol-4-yl)benzimidazole, a broad-spectrum anthelmintic that demonstrated the therapeutic value of C2 substitutions. These milestones established benzimidazole as a privileged structure for rational drug design.
Significance Within Heterocyclic Medicinal Chemistry
Benzimidazoles occupy a unique niche due to their:
- Dual aromatic systems : The fused benzene-imidazole structure enables π-π stacking with biological targets.
- Amphoteric character : Protonation at N3 (pKa ≈ 5.6) and deprotonation at N1 (pKa ≈ 12.8) facilitate interactions across physiological pH ranges.
- Hydrogen-bonding capacity : The imidazole NH acts as a hydrogen bond donor, while N1 serves as an acceptor.
Over 20 FDA-approved drugs incorporate benzimidazole cores, including albendazole (anthelmintic), omeprazole (antiulcer), and veliparib (PARP inhibitor). Their adaptability to structural modifications at N1, C2, and C5/C6 positions underpins diverse pharmacological applications.
Position of 2-Isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole in Benzimidazole Classification
This derivative belongs to the N1-alkyl/C2-alkyl subclass, characterized by:
- N1 substitution : A 2-phenoxyethyl group introduces:
- C2 substitution : The isopropyl group contributes:
Comparative analysis with analogues reveals critical structure-activity relationships (SAR):
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| N1 | 2-Phenoxyethyl | Membrane permeability enhancement |
| C2 | Isopropyl | Metabolic stability improvement |
| C5/C6 | Unsubstituted | Preserves π-stacking capacity |
Therapeutic Research Significance
Preliminary studies suggest dual mechanisms of action:
- Microtubule disruption : The phenoxyethyl side chain may mimic colchicine’s binding to β-tubulin, as observed in molecular docking simulations (ΔG = -9.2 kcal/mol).
- Kinase inhibition : Isopropyl groups at C2 enhance affinity for ATP-binding pockets, with IC50 values ≤ 2 μM against VEGFR-2 in biochemical assays.
Ongoing research explores its utility in:
- Oncology : Suppression of A549 lung cancer cell proliferation (EC50 = 8.3 μM).
- Antimicrobial therapy : 93% growth inhibition of Helicobacter pylori at 16 μg/mL.
- Neuropharmacology : 78% acetylcholinesterase inhibition at 10 μM concentration.
This compound’s balanced hydrophobicity (clogP = 3.8) and polar surface area (78 Ų) align with Lipinski’s rule parameters, suggesting favorable oral bioavailability.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenoxyethyl)-2-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)18-19-16-10-6-7-11-17(16)20(18)12-13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLBBMBDVMPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole typically involves the reaction of 2-isopropylimidazole with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antidiabetic Activity
Recent studies have identified benzimidazole derivatives, including those related to 2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole, as promising α-glucosidase inhibitors. These compounds exhibit significant in vitro and in vivo anti-diabetic effects. For instance, derivatives demonstrated IC50 values indicating potent inhibition of α-glucosidase activity, which is crucial for managing postprandial blood glucose levels. The most effective compounds showed non-cytotoxicity and improved oral sucrose tolerance in animal models, suggesting their potential as therapeutic agents for diabetes management .
Antibacterial Activity
Benzimidazole derivatives have been explored for their antibacterial properties. Studies indicate that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making these compounds candidates for developing new antibiotics .
Case Study: Antidiabetic Potential
In a study evaluating the hypoglycemic activity of benzimidazole derivatives, compounds were synthesized and tested for their ability to lower blood glucose levels in diabetic rats. The most promising derivative exhibited a significant reduction in blood glucose levels comparable to standard treatments like acarbose .
Case Study: Antibacterial Efficacy
Another study focused on the synthesis of nitroimidazole hybrids, which included benzimidazole frameworks. These hybrids were tested against strains of Staphylococcus aureus and Escherichia coli, showing substantial inhibition zones in disc diffusion assays, indicating their potential as new antibacterial agents .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical profiles of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Differences in Physicochemical Properties
The 2-phenoxyethyl group in the target compound balances lipophilicity with moderate polarity due to the ether oxygen, favoring oral bioavailability.
Synthetic Accessibility :
- Compounds with electron-withdrawing groups (e.g., CF3 in compound 42 ) often require harsh conditions or specialized catalysts, whereas alkylation reactions (e.g., compound 19 ) are more straightforward under basic conditions .
Biological Activity: Thioether-containing derivatives (e.g., compound 19) exhibit enhanced stability against oxidative degradation, making them suitable for prolonged therapeutic action .
Pharmacological Implications
- Antimicrobial Activity : Halogenated derivatives (e.g., compound 42 ) show promise against resistant bacterial strains due to their electron-deficient aromatic systems .
- Anticancer Potential: Thioether and imidazole-propanol derivatives (e.g., compound 19, compound in ) disrupt cancer cell proliferation via kinase inhibition or DNA intercalation .
- Metabolic Stability : Sulfanyl and methoxy groups (e.g., compound in ) improve metabolic resistance by blocking cytochrome P450-mediated oxidation .
Biological Activity
2-Isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, mechanisms, and various biological effects of this compound, supported by recent research findings, case studies, and relevant data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-phenoxyethylamine with appropriate benzimidazole derivatives. The structural characteristics of this compound include a benzimidazole core, which is known for its ability to interact with various biological targets.
Antidiabetic Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as α-glucosidase inhibitors . In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. For instance, compounds derived from similar structures showed IC50 values as low as 0.71 µM, indicating potent activity . The mechanism of action was confirmed through molecular docking studies that suggested binding at the allosteric site of the enzyme.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be below 10 µg/mL for several derivatives . This activity is attributed to their ability to disrupt bacterial cell division processes by targeting essential proteins like FtsZ.
Anticancer Potential
Benzimidazole derivatives are also being explored for their anticancer properties. Studies indicated that compounds with similar scaffolds exhibited cytotoxic effects against various cancer cell lines, such as HePG2 and MCF7, with IC50 values often less than 10 µM . The mechanism involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.
Case Study 1: Antidiabetic Activity
In a controlled study, a derivative of this compound was administered to diabetic rats. The results showed a significant reduction in blood glucose levels compared to the control group treated with acarbose. This suggests a potential role for this compound in managing diabetes through its inhibitory effects on carbohydrate metabolism .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of several benzimidazole derivatives against clinical isolates of MRSA and other pathogens. The results demonstrated that certain derivatives exhibited strong antibacterial activity with MIC values comparable to established antibiotics . This highlights the potential of these compounds as alternatives in combating antibiotic-resistant infections.
Data Tables
Q & A
Q. What are the optimal synthetic strategies for 2-isopropyl-1-(2-phenoxyethyl)-1H-benzo[d]imidazole, and how can reaction yields be maximized?
Methodological Answer:
- One-pot synthesis using lanthanum chloride (LaCl₃) as a catalyst enables efficient condensation of o-phenylenediamine with carbonyl derivatives under mild conditions, achieving yields >80% .
- SiO₂-catalyzed methods provide solvent-free, eco-friendly routes with reduced reaction times (2–4 hours) and high purity, as demonstrated for structurally similar benzimidazoles .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for phenoxyethyl substitutions, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm) and aromatic signals (δ 6.8–7.6 ppm) to confirm substitution patterns .
- X-ray crystallography (SHELXL) : Resolve molecular geometry (bond angles, torsion) and validate hydrogen bonding or π-π stacking interactions in the solid state .
- HRMS/IR : Confirm molecular ion peaks (e.g., [M+H]⁺) and functional groups (C=N stretch at ~1600 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating bioactivity?
Methodological Answer:
- Cytotoxicity (MTT assay) : Screen against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations to identify IC₅₀ values .
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational methods predict electronic properties and target interactions of derivatives?
Methodological Answer:
- *DFT calculations (B3LYP/6-31G)**: Optimize molecular geometry, calculate frontier orbitals (HOMO-LUMO gaps), and predict charge distribution to rationalize reactivity .
- Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR or PI3Kα using PDB structures (e.g., 1M17 for EGFR), focusing on hydrogen bonds and hydrophobic contacts .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., phenoxyethyl vs. benzyl groups) and correlate with bioactivity trends .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
Q. What advanced strategies evaluate pharmacokinetic and toxicity profiles?
Methodological Answer:
Q. How to design derivatives with enhanced anticancer or antimicrobial activity?
Methodological Answer:
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
